molecular formula C17H20N6O3 B2608666 (E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-51-8

(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2608666
CAS RN: 682776-51-8
M. Wt: 356.386
InChI Key: QIAIKGTWFGHJFC-QGMBQPNBSA-N
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Description

(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

Studies on similar compounds have demonstrated the importance of structural analysis in understanding the chemical properties and reactivity of purine derivatives. For example, the work by Ma et al. (2007) on bromophenols coupled with nucleoside bases highlights the discovery of new compounds through detailed spectroscopic and chemical methods, underscoring the significance of structural elucidation in drug discovery (Ma et al., 2007). Additionally, Brunschweiger et al. (2014) designed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases, showcasing the application of purine derivatives in therapeutic development through synthetic chemistry (Brunschweiger et al., 2014).

Biological Activities

Purine derivatives exhibit a wide range of biological activities. For instance, Wang et al. (2013) isolated diketopiperazine derivatives from marine-derived actinomycete, demonstrating modest antivirus activity against influenza A (H1N1) virus, indicating the potential of purine derivatives in antiviral research (Wang et al., 2013). Furthermore, Yadav et al. (2020) developed a novel hydrazone Schiff's base based on 1,8-naphthalimide for the sensitive and selective detection of fluoride ions in water, showcasing the environmental application of purine-based compounds (Yadav et al., 2020).

Chemical Reactions and Modifications

The versatility of purine derivatives in chemical reactions is well-documented. Tetere et al. (2011) discussed the reactions of methoxybenzylidene derivatives with nucleophilic reagents, leading to various structural blocks for further synthesis, highlighting the reactivity and potential for creating novel compounds (Tetere et al., 2011). Moreover, the synthesis and characterization of carboxybenzyl-substituted purine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors by Mo et al. (2015) illustrate the therapeutic application of purine modifications (Mo et al., 2015).

properties

IUPAC Name

8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-10(2)9-23-13-14(22(3)17(26)20-15(13)25)19-16(23)21-18-8-11-4-6-12(24)7-5-11/h4-8,10,24H,9H2,1-3H3,(H,19,21)(H,20,25,26)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAIKGTWFGHJFC-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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